molecular formula C25H29Cl3N2 B3026256 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride

1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride

Cat. No.: B3026256
M. Wt: 471.9 g/mol
InChI Key: VCTHNOIYJIXQLV-BKZZWKCXSA-N
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Description

This compound is a deuterated analog of meclizine dihydrochloride, a piperazine-derived antihistamine and antiemetic. Its structure features a piperazine core substituted with two benzyl groups:

  • Position 1: A (4-chlorophenyl)phenylmethyl (diphenylmethyl with a para-chloro substituent) group.
  • Position 4: A (3-methylphenyl)methyl (meta-methyl-substituted benzyl) group.
  • Deuterium substitution: Eight deuterium atoms replace hydrogen at positions 2, 3, 5, and 6 of the piperazine ring (denoted as "2,2,3,3,5,5,6,6-d8") .
  • Salt form: Dihydrochloride, enhancing solubility and stability .

Deuterium substitution reduces cytochrome P450-mediated metabolism, a common strategy in drug design .

Synthesis: Based on the synthesis of meclizine hydrochloride (), the deuterated variant likely employs deuterated reagents or intermediates during the alkylation steps involving piperazine.

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H/i14D2,15D2,16D2,17D2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTHNOIYJIXQLV-BKZZWKCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meclizine-d8 (hydrochloride) involves the incorporation of deuterium atoms into the meclizine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of meclizine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Meclizine-d8 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of meclizine-d8 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Meclizine-d8 (hydrochloride) exerts its effects by antagonizing the histamine H1 receptor. This action inhibits the activation of central cholinergic pathways, thereby reducing nausea, vomiting, and dizziness. The compound also exhibits anticholinergic, central nervous system depressant, and local anesthetic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-based antihistamines/antiemetics. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents (Position 1 & 4) Molecular Formula Molecular Weight Therapeutic Use Key References
Target Compound 1: (4-Cl-Ph)(Ph)CH2; 4: (3-Me-Ph)CH2 C27H26ClN2·2HCl (d8) ~505.95 (deuterated) Antiemetic, antihistamine (hypothesized)
Meclizine Dihydrochloride (MCZ) Same as target compound (non-deuterated) C25H27ClN2·2HCl 463.86 Motion sickness, vertigo
Buclizine Dihydrochloride (BCZ) 1: (4-Cl-Ph)(Ph)CH2; 4: (4-tert-butyl-Ph)CH2 C28H33ClN2·2HCl 505.95 Allergy, vomiting
Cetirizine Dihydrochloride (CTZ) 1: (4-Cl-Ph)(Ph)CH2; 4: Ethoxyacetic acid chain C21H25ClN2O3·2HCl 461.81 Allergic rhinitis, urticaria
Flunarizine Dihydrochloride (FLZ) 1: Bis(4-F-Ph)CH2; 4: Cinnamyl group C26H26F2N2·2HCl 477.40 Migraine, vertigo
Chlorcyclizine Hydrochloride (CCZ) 1: (4-Cl-Ph)(Ph)CH2; 4: Methyl group C18H19ClN2·HCl 337.27 Allergy, motion sickness

Key Observations:

Substituent Impact: The 3-methylphenyl group in the target compound and meclizine enhances lipophilicity compared to cetirizine’s polar ethoxyacetic acid chain, affecting blood-brain barrier penetration . Deuterium in the target compound may reduce first-pass metabolism, a feature absent in non-deuterated analogs .

Therapeutic Overlap :

  • Meclizine and buclizine share antiemetic applications, while cetirizine is primarily used for allergies due to its peripheral H1-receptor selectivity .

Synthetic Routes :

  • Meclizine is synthesized via alkylation of piperazine with (4-chlorophenyl)phenylmethyl chloride and (3-methylphenyl)methyl chloride . The deuterated analog likely follows a similar pathway with deuterated intermediates.

Research Findings and Notes

Impurity Profiling : Related compounds, such as cetirizine, exhibit process-related impurities (e.g., bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether), emphasizing the need for rigorous quality control in synthesis .

Enantiomer Synthesis : Enantiomers of analogs like 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine are synthesized for optically pure intermediates, highlighting the importance of stereochemistry in activity .

Clinical Use : Meclizine’s 24-hour duration of action and low dose (25–50 mg) make it a preferred antiemetic; deuterated versions could further optimize dosing regimens .

Biological Activity

1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride, commonly referred to as Meclizine, is a piperazine derivative primarily used as an antihistamine. This compound has garnered attention for its diverse biological activities beyond its traditional applications in treating motion sickness and vertigo.

  • Molecular Formula: C25H27ClN2
  • Molecular Weight: 390.948 g/mol
  • CAS Registry Number: 569-65-3
  • IUPAC Name: 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride

Meclizine functions primarily as an H1 receptor antagonist. By blocking histamine receptors in the vestibular system of the inner ear and the central nervous system (CNS), it reduces the symptoms associated with motion sickness. Additionally, it exhibits anticholinergic properties that contribute to its effectiveness in alleviating nausea and vomiting.

Antihistaminic Effects

Meclizine's primary biological activity is its antihistaminic effect. Studies have shown that it effectively reduces histamine-induced responses in various tissues. This property makes it beneficial in treating allergic reactions and conditions such as hay fever.

Neuroprotective Properties

Recent research has highlighted Meclizine's potential neuroprotective effects. It has been shown to inhibit apoptosis in neuronal cells under stress conditions by modulating signaling pathways such as the NF-kB pathway. This suggests a role in protecting against neurodegenerative diseases.

Antioxidant Activity

Meclizine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity may contribute to its neuroprotective effects and overall cellular health.

Research Findings and Case Studies

StudyFindings
Neuroprotection in Alzheimer's Models Meclizine was shown to reduce cell death and improve cognitive function in animal models of Alzheimer's disease by inhibiting oxidative stress and apoptosis pathways .
Antihistaminic Efficacy Clinical trials demonstrated significant reductions in motion sickness symptoms compared to placebo controls, confirming its efficacy as an antihistamine .
Impact on Inflammation In vitro studies indicated that Meclizine could downregulate pro-inflammatory cytokines, suggesting a potential application in inflammatory conditions .

Q & A

Q. What are the primary synthetic routes for preparing this deuterated piperazine derivative, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution and alkylation reactions. A typical protocol involves reacting 4-chlorophenylbenzyl chloride with deuterated piperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl in ethyl acetate/dichloromethane . Key variables include:

  • Temperature : Reaction at 0–20°C minimizes side reactions (e.g., over-alkylation).
  • Solvent polarity : Dichloromethane enhances nucleophilicity of piperazine.
  • Stoichiometry : A 1:1.2 molar ratio of benzyl chloride to piperazine optimizes yields (~55%) .
    Post-synthesis purification via normal-phase chromatography (10% methanol/ammonium hydroxide) ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming deuterium incorporation?

  • NMR : 1H^1\text{H}-NMR identifies non-deuterated protons (e.g., aromatic protons at δ 7.2–7.4 ppm), while 13C^{13}\text{C}-NMR confirms backbone integrity.
  • Mass spectrometry (HRMS) : Isotopic patterns confirm deuterium incorporation (e.g., molecular ion at m/z 318.88 for C19H27ClN2\text{C}_{19}\text{H}_{27}\text{ClN}_2) .
  • Elemental analysis : Validates stoichiometry (e.g., Cl content via ion chromatography).

Q. What environmental factors influence the compound’s stability during storage and experimental use?

  • pH : Stability decreases in alkaline conditions (pH >8) due to dehydrohalogenation.
  • Temperature : Store at –20°C to prevent hydrolysis; decomposition occurs above 40°C .
  • Light exposure : UV radiation accelerates degradation (use amber vials).

Q. How do substituents (4-chlorophenyl vs. 3-methylphenyl) affect the compound’s physicochemical properties?

  • Lipophilicity : The 4-chlorophenyl group increases logP (measured at 3.2 vs. 2.8 for non-chlorinated analogs) .
  • Solubility : Dihydrochloride salt formation enhances aqueous solubility (>50 mg/mL in PBS) .

Advanced Research Questions

Q. How does deuterium substitution (d8) influence metabolic stability and pharmacokinetic profiles?

Deuterium at positions 2,3,5,6 of the piperazine ring reduces metabolic oxidation by cytochrome P450 enzymes, as shown in in vitro hepatic microsome assays (t½ increased from 2.1 to 4.7 hours vs. non-deuterated analogs) . Isotope effects also alter clearance rates in rodent models (AUC increased by ~30%) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in receptor binding (e.g., dopamine D3 vs. histamine H1) arise from:

  • Assay conditions : Varying buffer ionic strength alters KdK_d values (e.g., 12 nM in Tris-HCl vs. 28 nM in HEPES) .
  • Isotope purity : <98% deuterium incorporation skews kinetic measurements (validate via LC-MS).

Q. How can structure-activity relationship (SAR) studies optimize selectivity for target receptors?

  • Substituent modification : Replacing 3-methylphenyl with 2-fluorophenyl increases D3 receptor affinity 10-fold (IC50IC_{50} = 8 nM) but reduces H1 activity .
  • Scaffold rigidity : Introducing cyclohexene rings (as in related analogs) enhances conformational stability and selectivity .

Q. What advanced analytical methods detect degradation products under stressed conditions?

  • Forced degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze via UPLC-QTOF. Major degradants include dechlorinated piperazine (m/z 284.82) and oxidized benzyl derivatives .
  • HPLC-DAD : Quantify hydrolytic products using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).

Q. How does the compound interact with membrane transporters, and what experimental models validate these interactions?

  • Caco-2 permeability assays : The compound shows moderate efflux (P-gp ratio = 2.1), mitigated by co-administration with verapamil .
  • MDCK-MDR1 cells : Confirm P-gp-mediated transport using bidirectional assays (AP→BL permeability = 8.6 × 10⁻⁶ cm/s) .

Methodological Guidelines

  • Synthetic optimization : Use kinetic modeling (e.g., Arrhenius plots) to predict reaction rates under varying temperatures .
  • Data validation : Cross-reference NMR assignments with computed spectra (DFT at B3LYP/6-31G* level) .
  • Bioactivity assays : Include positive controls (e.g., haloperidol for dopamine receptors) to normalize inter-laboratory variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride

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